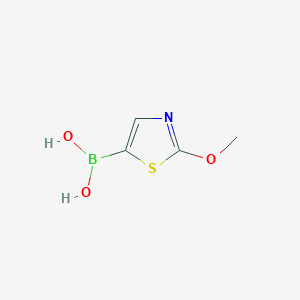

(2-Methoxythiazol-5-yl)boronic acid

Description

Significance of Boronic Acids in Modern Organic Chemistry

Boronic acids, organic compounds containing a carbon-boron bond with two hydroxyl groups attached to the boron atom, have become indispensable in organic synthesis. labinsights.nl Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption. boronmolecular.comnih.gov A key feature of boronic acids is their ability to act as Lewis acids, allowing them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. labinsights.nlboronmolecular.commolecularcloud.org

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. boronmolecular.comsigmaaldrich.com This reaction's versatility and functional group tolerance have revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and other fine chemicals. boronmolecular.com Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, including Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds), Stille coupling, and conjugate additions. molecularcloud.orgsigmaaldrich.com

The synthesis of boronic acids themselves has been a subject of extensive research. Common methods include the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters, or the palladium-catalyzed borylation of aryl halides and triflates with diboron (B99234) reagents. nih.govgoogle.com

Role of Thiazole (B1198619) Scaffolds in Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active natural products and synthetic compounds. researchgate.net The thiazole moiety is a key structural component in numerous FDA-approved drugs, demonstrating its importance in therapeutic agent design. bohrium.comnih.gov

The biological activities associated with thiazole derivatives are diverse and include antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govresearchgate.net This broad spectrum of activity is attributed to the unique electronic properties of the thiazole ring and its ability to engage in various interactions with biological targets. researchgate.net Consequently, the development of new synthetic methods to access functionalized thiazoles remains an active area of research. nih.gov

Overview of (2-Methoxythiazol-5-yl)boronic Acid as a Key Intermediate in Contemporary Synthesis

This compound emerges as a particularly valuable building block by combining the advantageous features of both boronic acids and the thiazole scaffold. The presence of the boronic acid group at the 5-position of the thiazole ring allows for its direct incorporation into larger molecules via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methoxy (B1213986) group at the 2-position can modulate the electronic properties of the thiazole ring and provide a handle for further synthetic transformations.

This specific intermediate is instrumental in the synthesis of a variety of complex molecules, particularly in the realm of drug discovery. Its structure allows for the strategic introduction of a 2-methoxythiazole (B88229) unit, a motif that can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate. The ability to precisely and efficiently install this fragment makes this compound a highly sought-after reagent in the synthesis of novel therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H6BNO3S |

| Molecular Weight | 158.97 g/mol |

| Appearance | Off-white to light yellow powder |

| CAS Number | 1256345-63-9 |

Note: The physical properties can vary depending on the purity and supplier.

1 Methodologies for Introducing the Methoxy Group at the Thiazole C2 Position

The introduction of a methoxy group at the C2 position of a thiazole ring is most commonly achieved via nucleophilic aromatic substitution (SNAr). This reaction requires a thiazole precursor bearing a suitable leaving group at the C2 position, such as a halogen (Br, Cl) or a nitro group.

The C2 position of the thiazole ring is activated towards nucleophilic attack. Studies have shown that reacting a 2-halothiazole with sodium methoxide (B1231860) in a solvent like methanol (B129727) can effectively displace the halide to form the 2-methoxythiazole. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with an equimolar amount of sodium methoxide results in the high-yield formation of 2-methoxy-5-nitrothiazole. Similarly, research has demonstrated that in 2,5-dibromothiazole, selective substitution with an alkoxide occurs preferentially at the C2 position, providing a direct route to 2-alkoxy-5-bromothiazoles. This selectivity makes it a highly effective strategy for creating the direct precursor needed for the borylation step.

Properties

IUPAC Name |

(2-methoxy-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3S/c1-9-4-6-2-3(10-4)5(7)8/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJUSZCCZBCLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxythiazol 5 Yl Boronic Acid and Its Precursors

2 Convergent and Divergent Synthetic Routes to 2-Methoxythiazole (B88229) Precursors

Divergent Routes: A divergent synthesis begins with a pre-formed thiazole (B1198619) ring that is subsequently functionalized. A common route starts with a commercially available thiazole or a simple substituted variant, such as 5-bromothiazole. This substrate can then be halogenated at the C2 position, followed by the nucleophilic substitution with sodium methoxide (B1231860) as described in section 2.2.1. This step-wise approach allows for flexibility but may increase the total number of synthetic steps.

Convergent Routes: Convergent strategies build the heterocyclic ring from acyclic precursors in a single key step. The most prominent method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. To produce a 2-methoxythiazole via a Hantzsch-type reaction, a thioamide equivalent bearing a methoxy (B1213986) group, such as O-methyl thiocarbamate, would be required. Condensation of such a reagent with an appropriate α-halocarbonyl compound would theoretically yield the 2-methoxythiazole ring directly.

An alternative convergent approach employs Lawesson's reagent for the cyclization of suitably functionalized precursors. organic-chemistry.org For example, the synthesis of 2-alkoxy-1,3-thiazoles has been achieved through the Lawesson's reagent-mediated cyclization of N-(2-oxoalkyl)amides or related structures under microwave irradiation. This method provides a rapid and often high-yielding route to the desired heterocyclic core.

Protecting Group Chemistry in the Synthesis of Thiazole Boronic Acids

In the multi-step synthesis of complex molecules like thiazole boronic acids, protecting groups are essential tools. They act as temporary modifications to a functional group, reducing its reactivity to prevent unwanted side reactions during subsequent synthetic steps. organic-chemistry.org The ideal protecting group must be stable under various reaction conditions but easily removable in high yield when no longer needed, without affecting other parts of the molecule. organic-chemistry.orggoogle.com

Management of Functional Group Compatibility During Boronylation

The synthesis of aryl and heteroaryl boronic acids requires careful management of functional group compatibility. The boronic acid moiety itself can be unstable under certain conditions, and other functional groups on the aromatic ring can complicate the introduction of the boron group. google.comnih.gov

One key strategy is the use of protecting groups for the boronic acid itself, most commonly by forming a boronic ester. Pinacol (B44631) esters are widely used as they are generally stable enough to withstand purification by column chromatography but are sufficiently reactive to be used directly in subsequent reactions like the Suzuki-Miyaura coupling. chem-station.comgoogle.com For particularly unstable heterocyclic boronic acids, N-methyliminodiacetic acid (MIDA) boronates serve as highly effective, air-stable surrogates that can be isolated in pure form. chem-station.comnih.gov

The choice of borylation method is also critical for ensuring compatibility with existing functional groups.

Directed C-H Borylation : This strategy uses a functional group already present on the substrate to direct a catalyst to a specific C-H bond, offering high regioselectivity under milder conditions. rsc.org For instance, metal-free borylation of amides and pyrroles can be achieved using BBr₃, where a pivaloyl (Piv) directing group on a nitrogen atom facilitates site-selective borylation with broad functional group tolerance. researchgate.net

Metal-Catalyzed Borylation : Palladium-catalyzed coupling of aryl halides with diboron (B99234) reagents, known as Miyaura borylation, is a robust method compatible with a wide array of functional groups. mdpi.commdpi.com

Metal-Free Borylation : In some cases, strong Lewis acids like BCl₃ can induce borylative cyclization. This method is complementary to traditional routes and can be compatible with functional groups like amides and nitriles, which are often intolerant of organometallic reagents used in other borylation techniques. nih.gov

The following table summarizes the compatibility of various borylation methods.

| Borylation Method | Key Reagent(s) | Typical Substrate | Functional Group Compatibility | Reference |

|---|---|---|---|---|

| Lithiation-Borylation with Silyl Protection | n-BuLi, B(Oi-Pr)₃, TMSCl | Amino-heteroaryl Halides | Excellent for protected amines; avoids separate protection steps. | researchgate.net |

| Miyaura Borylation | Pd Catalyst, B₂(pin)₂ | (Hetero)aryl Halides/Triflates | Very broad; tolerates esters, ketones, amides, nitriles. | mdpi.commdpi.com |

| Directed Metal-Free C-H Borylation | BBr₃ | Amides, Pyrroles (with directing group) | Good; avoids transition metals. The directing group is key. | researchgate.net |

| BCl₃-Induced Borylative Cyclization | BCl₃ | ortho-Alkynyl Anisoles/Thioanisoles | Tolerates amides and nitriles, which are often incompatible with metallation. | nih.gov |

Scalability and Process Optimization in (2-Methoxythiazol-5-yl)boronic Acid Synthesis

For a chemical intermediate to be commercially viable, its synthesis must be scalable, cost-effective, and efficient. researchgate.net Process optimization focuses on improving yields, reducing the number of steps, and using readily available, inexpensive reagents.

A patented synthesis of 2-(methoxycarbonyl)-5-(pinacolboranyl)thiazole, a direct precursor to this compound, provides a blueprint for a scalable process. google.com This two-step method starts from the commercially available 2,5-dibromothiazole.

Step-by-Step Scalable Synthesis of a Key Precursor

| Step | Reaction | Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 1 | Selective Monosubstitution | Starting with 2,5-dibromothiazole, treatment with n-butyllithium at low temperature (-100 °C) followed by quenching with methyl chloroformate. | 67% | google.com |

| 2 | Miyaura Borylation | Coupling of the resulting 2-(methoxycarbonyl)-5-bromothiazole with bis(pinacolato)diboron (B136004) using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in a solvent like 1,4-dioxane (B91453) at 80 °C. | 85% | google.com |

This synthetic route demonstrates key principles of process optimization. It begins with a readily available starting material and proceeds with a total yield of over 50% for the two steps. google.com The use of a palladium-catalyzed borylation in the second step is a well-established and highly reliable reaction that has been implemented on a large scale (e.g., 15 kg) in industrial settings for related boronic esters. researchgate.net

Further optimization can be achieved by developing one-pot procedures. For example, a borylative cyclization can be directly followed by a Suzuki–Miyaura cross-coupling without isolating the intermediate boronic acid, significantly improving process efficiency. nih.gov Such strategies, combined with the use of stable and easily handled boronic ester intermediates like the pinacol ester, are central to the development of robust and scalable syntheses for valuable compounds like this compound.

Reactivity and Mechanistic Insights into 2 Methoxythiazol 5 Yl Boronic Acid in Organic Transformations

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient and selective methods for the construction of complex molecular frameworks. (2-Methoxythiazol-5-yl)boronic acid serves as a versatile coupling partner in several of these transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of biaryl and heteroaryl-aryl linkages. It involves the reaction of an organoboron compound with an organohalide or pseudohalide, catalyzed by a palladium(0) complex. This compound has proven to be a competent nucleophilic partner in these reactions, enabling the introduction of the 2-methoxythiazole (B88229) moiety into a variety of organic substrates.

The versatility of this compound in Suzuki-Miyaura coupling is demonstrated by its successful reaction with a range of electrophilic partners. Aryl halides, including bromides and chlorides, are common substrates. The reactivity of the halide partner generally follows the trend I > Br > Cl, with aryl iodides and bromides being more reactive and often requiring milder reaction conditions.

A specific example of the application of this compound in a Suzuki-Miyaura coupling is found in the synthesis of enhancer of zeste homolog 2 (EZH2) inhibitors. nih.gov In this context, the boronic acid was successfully coupled with a complex aryl bromide, demonstrating its utility in the synthesis of medicinally relevant compounds. nih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Product |

| 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(isopropylamino)-2-methylbenzamide | This compound | Pd(dppf)Cl₂ (catalytic) | Cs₂CO₃ | Toluene/Water | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(isopropylamino)-5-(2-methoxythiazol-5-yl)-2-methylbenzamide |

While the scope with various electrophiles is broad, limitations can arise. Sterically hindered aryl halides may require more forcing conditions or specialized catalyst systems to achieve good yields. Furthermore, the presence of certain functional groups on the electrophile can sometimes interfere with the catalytic cycle, although the Suzuki-Miyaura reaction is known for its generally high functional group tolerance.

The success of a Suzuki-Miyaura coupling reaction is heavily dependent on the choice of the palladium catalyst and its associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of heteroarylboronic acids like this compound, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition of the palladium(0) to the aryl halide and enhance the rate of reductive elimination.

Commonly used ligands for such transformations include:

Triphenylphosphine (PPh₃): A classical and versatile ligand, though sometimes less effective for challenging substrates.

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These ligands are known for their high activity in coupling reactions involving sterically demanding and unreactive substrates.

Ferrocene-based ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and efficient ligand for a wide range of Suzuki-Miyaura couplings, including those with heteroaryl partners. The use of Pd(dppf)Cl₂ as a pre-catalyst is common, as seen in the synthesis of EZH2 inhibitors. nih.gov

The rational design of a catalyst system involves considering the electronic and steric properties of both the boronic acid and the electrophile to select a ligand that will promote an efficient catalytic cycle.

The outcome of a Suzuki-Miyaura reaction is significantly influenced by the choice of solvent, base, and any additives.

Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common choices include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The solvent system must be capable of dissolving both the organic and inorganic reaction components to a sufficient extent. In the documented synthesis of an EZH2 inhibitor, a toluene/water mixture was employed. nih.gov

Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. The choice of base can have a profound impact on the reaction rate and yield. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). Cesium carbonate (Cs₂CO₃) is often a highly effective base, particularly for challenging couplings, as it is more soluble in organic solvents than other inorganic bases. nih.gov

Additives: In some cases, additives can be used to enhance the reaction. For instance, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in biphasic systems.

Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Couplings

| Parameter | Common Options | General Role |

| Solvent | Toluene, Dioxane, THF, DMF (often with Water) | Solubilizes reactants and catalyst; can influence reaction rate. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes and activates the palladium catalyst. |

When the coupling partners possess stereocenters or multiple potential reaction sites, the control of stereochemistry and regioselectivity becomes a critical consideration.

Stereochemical Control: If the electrophile or boronic acid contains a chiral center, it is generally retained throughout the Suzuki-Miyaura coupling process, as the reaction at the sp²-hybridized carbon does not typically affect adjacent stereocenters.

Regioselectivity: In cases where a substrate has multiple halide or pseudohalide groups, regioselective coupling can often be achieved by exploiting the inherent differences in reactivity (e.g., I > Br > Cl > OTf). This allows for the selective functionalization of one position over another. For a molecule with multiple, yet distinct, boronic acid or ester groups, selective coupling can also be possible under carefully controlled conditions. With this compound, the coupling occurs exclusively at the carbon-boron bond, as expected.

Alternative Palladium-Mediated Coupling Reactions with this compound

While the Suzuki-Miyaura reaction is the most prominent application for this compound, other palladium-catalyzed transformations could potentially utilize this building block. However, specific examples in the scientific literature are scarce. In principle, related reactions where an organoboronic acid can act as a nucleophilic partner, such as certain variations of the Heck or Sonogashira reactions, might be feasible, though these are not well-documented for this particular compound. The primary and most well-established reactivity of this compound in palladium catalysis remains firmly within the domain of Suzuki-Miyaura cross-coupling.

Copper-Catalyzed Carbon-Heteroatom Bond Forming Reactions

Copper-catalyzed cross-coupling reactions have garnered considerable attention as a cost-effective and versatile alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, involving the reaction of a boronic acid with an amine or an alcohol, respectively. organic-chemistry.orgnih.gov This transformation is typically catalyzed by copper salts and can often be conducted under aerobic conditions at room temperature. organic-chemistry.orgnih.gov While specific studies detailing the Chan-Lam coupling of this compound are not extensively documented in the reviewed literature, the general principles of this reaction can be applied to understand its potential reactivity.

The Chan-Lam coupling is known for its broad substrate scope, accommodating a wide variety of N-H and O-H containing nucleophiles. organic-chemistry.org This includes primary and secondary aliphatic and aromatic amines, amides, imides, ureas, carbamates, and sulfonamides for C-N bond formation. organic-chemistry.org For C-O bond formation, a range of phenols and other alcohols can be utilized. organic-chemistry.org The reaction also extends to S-H containing compounds, such as thiols, for the formation of carbon-sulfur (C-S) bonds. organic-chemistry.org

Given the electron-rich nature of the 2-methoxythiazole ring system, it is anticipated that this compound would readily participate in Chan-Lam couplings. The methoxy (B1213986) group at the 2-position enhances the electron density of the thiazole (B1198619) ring, which can influence the transmetalation step in the catalytic cycle. In reactions with heteroaryl boronic acids, the nucleophilicity of the coupling partner is a critical factor, with more nucleophilic amines and electron-rich phenols generally providing higher yields. researchgate.net

A summary of potential nucleophiles for the Chan-Lam coupling with this compound, based on the general reactivity of heteroaryl boronic acids, is presented in Table 1.

| Nucleophile Type | Example | Potential Product Structure |

| Primary Amine | Aniline | N-(2-methoxythiazol-5-yl)aniline |

| Secondary Amine | Morpholine | 4-(2-methoxythiazol-5-yl)morpholine |

| Amide | Benzamide (B126) | N-(2-methoxythiazol-5-yl)benzamide |

| Alcohol | Phenol | 5-phenoxy-2-methoxythiazole |

| Thiol | Thiophenol | 2-methoxy-5-(phenylthio)thiazole |

Table 1: Postulated Substrate Scope for Chan-Lam Coupling of this compound. This table is illustrative and based on the known general scope of the Chan-Lam reaction.

A variety of copper salts can be employed as catalysts for the Chan-Lam coupling, with copper(II) acetate (B1210297) (Cu(OAc)₂) being one of the most common. nih.gov Other effective copper sources include copper(II) triflate (Cu(OTf)₂) and copper(I) salts, which are oxidized in situ. nih.gov The reaction often requires a base to facilitate the deprotonation of the nucleophile, with common choices including tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. researchgate.netnih.gov

A key feature of many Chan-Lam couplings is the use of an oxidant to regenerate the active Cu(II) or Cu(III) catalyst. organic-chemistry.org Molecular oxygen from the air is often a sufficient and environmentally benign oxidant, allowing the reaction to be performed in an open flask. organic-chemistry.org This eliminates the need for the addition of stoichiometric oxidants. In some cases, the reaction can be accelerated by using pure oxygen or other oxidizing agents. organic-chemistry.org

For heteroaryl boronic acids, the choice of ligand can be crucial in modulating the reactivity and stability of the copper catalyst. Ligands such as 1,10-phenanthroline (B135089) have been shown to be effective in the S-arylation of thiols with heteroaryl boronic acids. organic-chemistry.org

A significant advantage of the Chan-Lam coupling is the ability to conduct the reaction under mild conditions. researchgate.net Many examples in the literature report successful couplings at room temperature and open to the ambient atmosphere. nih.govresearchgate.net This operational simplicity makes it an attractive method for the synthesis of complex molecules. For instance, the copper-catalyzed N-arylation of 2-aminobenzothiazoles with various boronic acids has been achieved at room temperature in acetonitrile. nih.gov Similarly, the S-arylation of thiols with heteroaryl boronic acids has been successfully performed at room temperature in ethanol. organic-chemistry.org It is highly probable that similar mild conditions would be applicable to the Chan-Lam coupling of this compound.

The precise mechanism of the Chan-Lam coupling is complex and can be influenced by the specific substrates, catalyst, and reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:

Transmetalation: The aryl group from the boronic acid is transferred to the Cu(II) center to form an aryl-copper(II) intermediate. The presence of a base can facilitate this step by forming a more nucleophilic boronate species.

Coordination: The heteroatom nucleophile (amine, alcohol, etc.) coordinates to the aryl-copper(II) complex.

Oxidative Coupling/Reductive Elimination: The mechanism from this point is still debated and may proceed through different pathways. One proposed pathway involves the oxidation of the Cu(II) intermediate to a transient Cu(III) species, followed by reductive elimination to form the C-heteroatom bond and a Cu(I) species. nih.gov Another possibility is a direct reductive elimination from the Cu(II) complex.

Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, typically molecular oxygen, to complete the catalytic cycle. organic-chemistry.org

In the context of a thiazole boronic acid like this compound, the electron-donating methoxy group would likely facilitate the transmetalation step by increasing the nucleophilicity of the thiazole ring. However, the nitrogen and sulfur atoms of the thiazole ring could also coordinate to the copper center, potentially influencing the reaction pathway and the stability of the intermediates. DFT studies on the Chan-Lam etherification have suggested that the transmetalation is often the rate-determining step. nih.gov

Chan-Lam Coupling Reactions for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Other Metal-Catalyzed Transformations Involving the Boron Moiety

While the primary focus is on copper-catalyzed reactions, it is important to note that this compound can participate in other significant metal-catalyzed transformations, most notably palladium-catalyzed Suzuki-Miyaura coupling reactions.

The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds. A documented example involves the coupling of this compound with a brominated benzamide derivative. This reaction was carried out using a palladium catalyst, specifically Pd(PPh₃)₄, in the presence of a base (cesium carbonate) in a toluene/water solvent system. This transformation highlights the utility of this compound as a building block for the synthesis of complex organic molecules, including those with potential pharmaceutical applications.

A summary of the reported Suzuki coupling reaction is provided in Table 2.

| Electrophile | Catalyst System | Base | Solvent | Product |

| 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(isopropylamino)-2-methylbenzamide | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Water | 3-(sec-Butylamino)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(2-methoxythiazol-5-yl)-2-methylbenzamide |

Table 2: Example of a Suzuki Coupling Reaction with this compound.

Rhodium-Catalyzed Additions and Defluorinative Coupling Reactions

While specific studies detailing rhodium-catalyzed additions and defluorinative coupling reactions involving this compound are not extensively documented in the provided search results, the broader context of rhodium catalysis and C-F bond activation provides a framework for understanding its potential reactivity. Rhodium catalysts are well-known for their ability to facilitate a variety of organic transformations, including conjugate additions and cross-coupling reactions.

Defluorinative coupling reactions represent a significant challenge in organic synthesis due to the high strength of the carbon-fluorine bond. However, recent advancements have demonstrated the feasibility of such transformations. For instance, an electrocatalytic method for the dehydrogenative and defluorinative cross-coupling of (hetero)arylaldehyde-derived N,N-dialkylhydrazones with fluoromalonates has been developed, leading to the synthesis of 2-pyrazolines. nih.gov This highlights the growing interest and progress in C-F bond functionalization, a field where this compound could potentially be employed as a coupling partner.

Nickel-Catalyzed Cross-Coupling Reactions via C-F Bond Activation

Nickel catalysis has emerged as a powerful tool for the activation of inert chemical bonds, including the strong C-F bond. Nickel-catalyzed cross-coupling reactions of arylboronic acids with organofluorine compounds provide a valuable method for the synthesis of complex aromatic structures.

A notable example is the nickel-catalyzed defluorinative cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds under mild conditions and is believed to involve the formation of a nickelacyclopropane intermediate, which facilitates the activation of the aromatic C-F bond through β-fluorine elimination. beilstein-journals.org This methodology allows for the synthesis of a variety of 2-arylbenzofurans and demonstrates the potential for orthogonal coupling reactions involving both C-F and C-Br bonds. beilstein-journals.org

Furthermore, nickel-catalyzed cross-coupling reactions have been successfully applied to the difluoroalkylation of aryl boronic acids, a reaction of significant importance in medicinal chemistry. nih.gov This protocol is characterized by its broad substrate scope, excellent functional group tolerance, and the use of a low-cost nickel catalyst, making it a practical method for the synthesis of difluoroalkylated arenes. nih.gov The success of these reactions underscores the potential of this compound to participate in similar nickel-catalyzed C-F bond activation and cross-coupling processes.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features |

| Nickel(0) species | 2-Fluorobenzofurans | Arylboronic acids | 2-Arylbenzofurans | Mild reaction conditions, involves nickelacyclopropane intermediate, allows for orthogonal C-F/C-Br coupling. beilstein-journals.org |

| Nickel catalyst | Functionalized difluoromethyl bromides/chlorides | Aryl boronic acids | Difluoroalkylated arenes | High generality, excellent functional-group compatibility, low-cost catalyst. nih.gov |

Metal-Free and Organocatalytic Transformations of this compound

In addition to metal-catalyzed reactions, this compound can participate in a range of metal-free and organocatalytic transformations, highlighting its versatility as a synthetic building block.

Aryne-Induced Multi-component Coupling Reactions with Boronic Acids as Hydroxyl Synthons

A novel application of boronic acids, including potentially this compound, is their use as hydroxyl synthons in aryne-induced multi-component coupling reactions. nih.govresearchgate.netrsc.orgbohrium.com In this transformation, the boronic acid, upon activation with fluoride, can act as an efficient surrogate for a hydroxide (B78521) ion. nih.govresearchgate.netrsc.org This has been demonstrated in the aryne-triggered ring-opening of cyclic sulfides and the three-component synthesis of N-aryl (iso)quinolinones. nih.gov

The mechanism involves the formation of a B-F "ate" complex, which exhibits a unique nucleophilic character that cannot be replicated by water or metal hydroxides. nih.govresearchgate.net This approach offers mild activation conditions, broad functional group tolerance, and the ability to tune the reactivity by modifying the structure of the boronic acid. nih.govrsc.org

| Aryne Precursor | Nucleophile | Boronic Acid Role | Product Type | Key Features |

| o-(Trimethylsilyl)phenyl triflates | Cyclic sulfides, Fluoro-azaarenes | Hydroxide surrogate | Ring-opened hydroxylation products, N-aryl (iso)quinolinones | Fluoride activation, mild conditions, tunable reactivity. nih.govresearchgate.net |

Catalytic Activation of Carboxylic Acids by Boronic Acid Derivatives

Arylboronic acids have been shown to act as catalysts for the dehydrative condensation between carboxylic acids and amines to form amides. nih.gov This process involves the initial formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the arylboronic acid. nih.gov The efficiency of this reaction can be significantly enhanced by the cooperative action of the boronic acid and a nucleophilic additive, such as N,N-dimethylaminopyridine N-oxide (DMAPO). nih.gov

The proposed mechanism suggests that the nucleophilic additive reacts with the mixed anhydride to generate a more active cationic intermediate, which then readily undergoes amidation. nih.gov This cooperative catalytic system is particularly effective for the amidation of sterically hindered carboxylic acids and arenecarboxylic acids. nih.gov

Protodeboronation Pathways and Stability in Diverse Reaction Environments

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids and can significantly impact the efficiency of cross-coupling reactions. ed.ac.uk The stability of boronic acids, including this compound, is highly dependent on the reaction conditions, particularly the pH.

Studies on the protodeboronation of various heteroaromatic boronic acids have revealed that the rate of this process is pH-dependent and can vary significantly between different boronic acids. ed.ac.uk For instance, 5-thiazolyl boronic acids are known to undergo rapid protodeboronation, especially around neutral pH. ed.ac.uknih.gov This rapid decomposition is attributed to the fragmentation of a zwitterionic intermediate. ed.ac.uk The presence of Lewis acids, such as copper and zinc salts, can accelerate this fragmentation. ed.ac.uk

The stability of boronic acids is also influenced by their concentration. At higher concentrations, self-catalysis or auto-catalysis can become a significant pathway for protodeboronation, especially when the pH is close to the pKa of the boronic acid. ed.ac.uk Furthermore, disproportionation of the boronic acid to a borinic acid and a borane (B79455) can also occur under these conditions. ed.ac.uk

In contrast to the rapid protodeboronation of some heteroaryl boronic acids, others, like 3- and 4-pyridyl boronic acids, are remarkably stable. ed.ac.uk Understanding the factors that govern the stability of this compound is crucial for optimizing its use in organic synthesis and minimizing unwanted side reactions.

| Boronic Acid Type | pH Condition | Stability/Reactivity | Mechanistic Insight |

| 5-Thiazolyl boronic acids | Neutral (pH ~7) | Rapid protodeboronation | Fragmentation of zwitterionic intermediate. ed.ac.uknih.gov |

| 2-Pyridyl boronic acids | Neutral (pH ~7) | Rapid protodeboronation | Fragmentation of zwitterionic intermediate. ed.ac.uk |

| 3- and 4-Pyridyl boronic acids | Wide pH range | Very slow protodeboronation | Increased stability. ed.ac.uk |

| General Boronic Acids | pH ≈ pKa | Potential for self-/auto-catalysis and disproportionation | Concentration-dependent side reactions. ed.ac.uk |

Computational and Theoretical Investigations of 2 Methoxythiazol 5 Yl Boronic Acid and Its Reactivity

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules with high accuracy. For (2-Methoxythiazol-5-yl)boronic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine its optimal three-dimensional structure. nih.gov

These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. The planarity of the thiazole (B1198619) ring and the orientation of the methoxy (B1213986) and boronic acid groups relative to the ring are key conformational features that would be elucidated. The rotational barrier around the C-O bond of the methoxy group and the C-B bond could also be calculated to understand the molecule's flexibility.

Illustrative Optimized Geometric Parameters:

Below is a table of predicted bond lengths and angles for this compound, based on typical values from DFT calculations on similar thiazole derivatives and boronic acids. nih.gov

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-S1 | 1.75 |

| C4-C5 | 1.38 |

| C5-B | 1.55 |

| C2-O | 1.35 |

| O-CH3 | 1.43 |

| B-O1 | 1.37 |

| B-O2 | 1.37 |

| **Bond Angles (°) ** | |

| N3-C2-S1 | 115 |

| C4-C5-B | 125 |

| C2-O-CH3 | 118 |

| O1-B-O2 | 118 |

Mechanistic Elucidation of Boron-Mediated Reactions

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.gov Computational chemistry plays a crucial role in understanding the intricate mechanisms of these transformations. rsc.org

DFT calculations are instrumental in locating and characterizing the transition states of each elementary step in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. youtube.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

This energy profile provides critical insights into the reaction's kinetics, helping to identify the rate-determining step. For the Suzuki-Miyaura coupling of this compound, computational studies would likely investigate the influence of the methoxy group on the energy barriers of the catalytic cycle. nih.gov

Illustrative Relative Energies for a Suzuki-Miyaura Coupling:

The following table presents a hypothetical energy profile for the key steps in a Suzuki-Miyaura reaction involving this compound, with energies relative to the separated reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition TS | +15.2 |

| Pd(II) Intermediate | -5.1 |

| Transmetalation TS | +12.8 |

| Post-Transmetalation Intermediate | -10.3 |

| Reductive Elimination TS | +8.5 |

| Products | -25.7 |

Computational studies can identify and characterize the structures of all intermediates involved in the reaction pathway. nih.gov In the context of the Suzuki-Miyaura reaction, this would include the initial palladium(0) catalyst, the oxidative addition product, the pre- and post-transmetalation complexes, and the final palladium(0) species regenerated after reductive elimination. The electronic nature of the thiazole ring and the methoxy substituent would be analyzed to understand their stabilizing or destabilizing effects on these intermediates.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are fundamental to its reactivity. Computational methods provide a suite of descriptors to quantify these properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. ru.nlnih.gov The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO would likely have significant contributions from the vacant p-orbital of the boron atom. The HOMO-LUMO energy gap is a crucial descriptor of chemical stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. nih.gov

The boron atom in a boronic acid is a Lewis acidic center, a property that is central to its role in reactions like the Suzuki-Miyaura coupling. ru.nlnih.gov The strength of this Lewis acidity can be quantified using various quantum chemical descriptors derived from DFT calculations.

Parameters such as the natural charge on the boron atom, the LUMO energy, and calculated Lewis acidity indices provide a quantitative measure of the boron center's electrophilicity. ru.nlacs.org These descriptors would be influenced by the electron-donating methoxy group on the thiazole ring, which would likely modulate the Lewis acidity of the boron center compared to unsubstituted thiazole boronic acid.

Illustrative Electronic Properties and Reactivity Descriptors:

This table provides predicted values for key electronic properties and reactivity descriptors for this compound, based on computational studies of similar compounds. mdpi.commdpi.com

| Descriptor | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Natural Charge on Boron | +1.2 e |

| Global Electrophilicity Index (ω) | 1.8 eV |

Computational Prediction of Reaction Outcomes and Selectivity in Thiazole Boronic Acid Chemistry

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights into reaction mechanisms, outcomes, and selectivity. For complex heterocyclic systems like this compound, in silico investigations provide a powerful means to predict reactivity and guide experimental design, thereby accelerating the discovery of novel synthetic methodologies and functional molecules. These theoretical studies, primarily rooted in Density Functional Theory (DFT), allow for the detailed examination of electronic structures, reaction energy profiles, and the subtle interplay of various factors that govern the course of a chemical transformation.

At the heart of predicting the reactivity of a molecule like this compound lies the calculation of its quantum chemical properties. Theoretical studies on substituted thiazole derivatives have demonstrated that global and local reactivity descriptors can effectively forecast the most probable sites for electrophilic or nucleophilic attack. researchgate.net These descriptors are derived from the molecule's electronic structure and can be calculated using various levels of theory, such as B3LYP or MP2. researchgate.net

For instance, the Fukui function (f(r)) is a key local descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. In a study of various substituted thiazoles, it was found that the calculated Fukui functions could predict the reactivity of different sites on the thiazole ring. researchgate.net Electron-donating groups were shown to enhance the nucleophilicity of the ring's nitrogen atom, making it a preferred site for "soft" electrophiles. researchgate.net Conversely, electron-withdrawing groups would favor reactions with "hard" electrophiles at the nitrogen. researchgate.net The methoxy group at the C2 position of this compound is an electron-donating group, which would be predicted to influence the reactivity of the thiazole ring system.

A hypothetical analysis of the reactivity of this compound using these principles might yield data such as that presented in the following table.

Table 1: Hypothetical Calculated Reactivity Indices for this compound

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|---|

| N3 (Nitrogen) | Low | High | Prone to electrophilic attack/protonation |

| C4 (Carbon) | Moderate | Moderate | Potential site for certain reactions |

Note: The values in this table are illustrative and based on general principles of thiazole reactivity. Specific computational studies would be required for precise quantitative predictions.

One of the most significant applications of computational chemistry in this area is the prediction of outcomes and selectivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds using boronic acids. Computational investigations have been instrumental in elucidating the intricate mechanism of the Suzuki-Miyaura reaction, including the roles of different boron species (boronic acids vs. boronic esters), the nature of the pre-transmetalation intermediates, and the energetics of the transmetalation step. nih.gov

Studies have revealed that for a successful reaction, two critical features are the ability to create an empty coordination site on the palladium catalyst and the nucleophilic character of the ipso-carbon attached to the boron atom. nih.gov Computational models can calculate the energy barriers for the different elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). By comparing the activation energies for competing reaction pathways, it is possible to predict the major product and the degree of selectivity.

For example, in a Suzuki-Miyaura coupling of this compound with an aryl halide, DFT calculations could be used to model the transition states for the desired cross-coupling versus potential side reactions, such as protodeboronation (loss of the boronic acid group).

Table 2: Illustrative DFT-Predicted Energy Barriers for a Suzuki-Miyaura Reaction

| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|---|

| Cross-Coupling | (Thiazole)B(OH)₂ + Ar-Pd-L₂-X | [Ar-Pd-L₂-(Thiazole)]-TS | Coupled Product + Pd(0) | 15-20 | Favorable |

Note: This table presents hypothetical data to illustrate the application of DFT in predicting reaction outcomes. The activation energies are representative values for a typical Suzuki-Miyaura coupling.

Furthermore, computational models are adept at predicting chemoselectivity and regioselectivity. In molecules with multiple reactive sites, DFT can determine which site is more likely to react. For instance, if a thiazole derivative contained both a boronic acid and another reactive group (e.g., a halide), computational analysis could predict whether a Suzuki-Miyaura coupling at the boronic acid site or another cross-coupling reaction at the halide site would be favored under specific conditions. This predictive power extends to understanding the influence of ligands on the catalyst, where calculations can reveal how different phosphine (B1218219) ligands can steer a reaction towards a desired outcome by altering the steric and electronic environment around the palladium center. rsc.org

In recent years, machine learning has also been applied to predict the outcomes of Suzuki-Miyaura reactions involving heteroaryl boronic acids. nih.gov These models are trained on large datasets of published reactions and can predict optimal reaction conditions (catalyst, ligand, base, solvent) and yields for a given set of reactants. nih.gov While mechanistically less explicit than DFT, these data-driven approaches offer a complementary and powerful tool for reaction optimization.

Advanced Applications of 2 Methoxythiazol 5 Yl Boronic Acid in Chemical Synthesis and Interdisciplinary Research

Potential Utilization as a Versatile Building Block in Complex Molecule Synthesis

(2-Methoxythiazol-5-yl)boronic acid is structurally primed to be a valuable building block in organic synthesis. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds with high efficiency and functional group tolerance. nih.govchemrxiv.org

Projected Synthesis of Highly Functionalized Thiazole (B1198619) Derivatives and Analogues

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its capacity for diverse chemical interactions. nih.gov The boronic acid group at the 5-position of this compound allows for its direct coupling with various aryl or heteroaryl halides. This reaction would serve as a powerful method for creating a library of highly functionalized 5-arylthiazole derivatives. The 2-methoxy group, an electron-donating substituent, would modulate the electronic properties of the thiazole ring, potentially influencing the reactivity and biological activity of the resulting molecules.

For instance, in a typical Suzuki-Miyaura coupling, this compound would be reacted with a halide partner (Ar-X) in the presence of a palladium catalyst and a base to yield a more complex molecule. This strategy is frequently employed for the synthesis of novel compounds with potential pharmaceutical applications. nih.gov

Table 1: Illustrative Suzuki-Miyaura Reaction Scheme

| Reactant 1 | Reactant 2 (Ar-X) | Catalyst/Base | Product |

|---|

Hypothesized Application in Scaffold-Hopping Strategies in Chemical Library Design

Scaffold hopping is a prominent strategy in drug discovery where the core structure (scaffold) of a known active compound is replaced by a different, often bioisosteric, scaffold to discover new compounds with improved properties such as potency, selectivity, or pharmacokinetics. mdpi.com The thiazole ring is an attractive candidate for scaffold hopping due to its diverse biological activities and synthetic accessibility. eurekaselect.comnih.gov

Envisioned Role in Medicinal Chemistry Research as a Synthetic Scaffold or Intermediate

The combination of a thiazole core and a reactive boronic acid handle makes this compound a highly promising intermediate for medicinal chemistry programs. It provides a direct route to novel thiazole-containing compounds for biological screening.

Design and Synthesis of Boronic Acid-Based Thiazole Compounds for Biological Targets

Boronic acids and their derivatives are not just synthetic intermediates; they can also act as pharmacophores that interact directly with biological targets. nih.gov The boron atom is a unique Lewis acid that can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) is a well-validated target for the treatment of type 2 diabetes. nih.govjohnshopkins.edu Potent inhibitors of this serine protease have been developed based on dipeptide structures terminating in a boronic acid. nih.gov While specific studies on thiazole-based boronic acid inhibitors for DPP-IV are not detailed for this particular compound, the general principle is well-established.

Table 2: Potential Thiazole-Boronic Acid Inhibitors of DPP-IV

| Compound Structure | Target Enzyme | Proposed Mechanism of Action |

|---|

Modern drug design relies heavily on understanding and optimizing the interactions between a ligand (the drug molecule) and its protein receptor. mdpi.com The 2-methoxythiazole (B88229) scaffold offers specific features for ligand design. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the methoxy (B1213986) group can also participate in hydrogen bonding or occupy hydrophobic pockets within a receptor. nih.gov

Molecular docking studies are a computational tool used to predict how a ligand might bind to a receptor. nih.gov In a hypothetical scenario, derivatives synthesized from this compound would be computationally docked into the binding site of a target protein. These simulations would help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved binding affinity. The boronic acid's ability to interact with diol-containing compounds also presents opportunities for designing ligands that target glycoproteins or other carbohydrate-bearing receptors. mdpi.com

Strategies for Modulating Pharmacokinetic and Physicochemical Characteristics through Boronic Acid Integration

The integration of a boronic acid moiety, such as this compound, into a drug candidate can significantly alter its pharmacokinetic and physicochemical profile. Molecular modification by introducing a boronic acid group has been shown to modify selectivity and improve existing biological activities. nih.gov One primary strategy involves using the boronic acid group to mask a key functional group, such as a hydroxyl or an amine, in a parent drug molecule. This masking can reduce first-pass metabolism, a common hurdle for drugs with susceptible hydroxyl groups that undergo rapid glucuronidation or sulfation. nih.gov For example, replacing a vulnerable hydroxyl group with a boronic acid can substantially decrease metabolic breakdown, leading to improved bioavailability. nih.gov

The this compound moiety offers specific advantages in this context. The thiazole ring and the methoxy group can modulate the lipophilicity and polarity of the resulting molecule. This alteration of electrostatic or lipophilic properties can enhance the permeation of drugs across cellular membranes. nih.gov Furthermore, the ability of boronic acids to engage in reversible interactions can be exploited. For instance, peptide-based drugs often suffer from poor pharmacokinetic properties and in vivo instability. nih.gov Incorporating a boronic acid group can improve these characteristics by altering the peptide's interaction with metabolic enzymes and transport proteins. nih.gov The specific heteroaromatic nature of the 2-methoxythiazole ring could further influence these interactions, potentially leading to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

| Physicochemical Property | Modulating Effect of Boronic Acid Moiety | Potential Contribution of (2-Methoxythiazol-5-yl) Group |

|---|---|---|

| Solubility | The boronic acid group can increase aqueous solubility, especially in its anionic boronate form at physiological pH. | The thiazole nitrogen and methoxy oxygen can act as hydrogen bond acceptors, potentially improving aqueous solubility. |

| Lipophilicity (LogP) | Masking polar groups (e.g., -OH) can increase lipophilicity, aiding membrane transport. | The heteroaromatic ring system provides a balance of lipophilic and polar characteristics that can be fine-tuned. |

| Metabolic Stability | Protects susceptible functional groups from Phase I and Phase II metabolism. nih.gov | The thiazole ring is generally more metabolically robust than a simple phenyl ring. |

| Protein Binding | The trigonal planar boronic acid or tetrahedral boronate can form unique interactions (covalent or non-covalent) with protein residues. | The specific geometry and electronic distribution of the methoxythiazole ring can influence binding affinity and selectivity. |

Development of Pro-Drug Strategies Exploiting Boronic Acid Oxidation in Biological Contexts

Boronic acids serve as effective "pro-moieties" for designing pro-drugs that release an active pharmaceutical ingredient in response to specific biological triggers. A particularly promising strategy exploits the oxidative cleavage of the carbon-boron (C–B) bond. nih.govnih.gov Many pathological tissues, such as tumors, are characterized by elevated levels of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). nih.gov Arylboronic acids can be oxidized by these species, leading to the cleavage of the C–B bond and the formation of a phenol and non-toxic boric acid. nih.gov This reaction provides a mechanism for targeted drug release specifically within the diseased microenvironment.

The mechanism involves the nucleophilic attack of the oxidant (e.g., H₂O₂) on the electron-deficient boron atom, forming a tetrahedral boronate intermediate. nih.gov This is followed by a "Bora-Brook" rearrangement, where the aryl group migrates from boron to oxygen, ultimately leading to hydrolysis and release of the parent drug. nih.gov The rate of this oxidation is highly dependent on the electronic properties of the aryl group. It is known that the oxidation by peroxynitrite at physiological pH can be up to 10⁶ times faster than with hydrogen peroxide. nih.gov

For this compound, the electronic nature of the heteroaromatic ring is critical. The 2-methoxythiazole system is generally considered electron-rich, which would be expected to increase the rate of oxidative C-B bond cleavage. This could make pro-drugs based on this moiety particularly sensitive to the ROS levels found in tumor microenvironments, potentially leading to more efficient and selective drug release compared to pro-drugs based on electron-deficient arylboronic acids.

| Oxidizing Agent | Typical Biological Source | General Reactivity with Arylboronic Acids | Potential Impact of (2-Methoxythiazol-5-yl) Group |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Mitochondrial respiration, inflammation | Moderate oxidant, triggers pro-drug conversion. nih.gov | The electron-rich nature may enhance the rate of oxidation. |

| Peroxynitrite (ONOO⁻) | Reaction of nitric oxide and superoxide | Very rapid oxidant (up to 10⁶ times faster than H₂O₂). nih.gov | Expected to be highly reactive, leading to fast drug release. |

| Hypochlorite (OCl⁻) | Produced by myeloperoxidase in neutrophils | Effective oxidant for C-B bond cleavage. nih.gov | High reactivity is anticipated in inflammatory settings. |

Catalytic Applications Beyond Cross-Coupling

While renowned for their use in Suzuki-Miyaura coupling, the Lewis acidic nature of organoboron compounds enables their use as catalysts in a variety of other organic transformations.

Exploration of Organoboron Catalysis in Stereoselective Transformations

Arylboronic acids can function as effective Lewis acid catalysts for a range of reactions, including acylations and condensations. The catalytic activity stems from the empty p-orbital on the boron atom, which can activate electrophiles. The development of stereospecific reactions using chiral boronic esters has shown that the boron center can mediate complex transformations with high fidelity. acs.orgnih.gov For instance, protocols for the stereospecific coupling of chiral secondary and tertiary boronic esters with N-heteroaromatics have been developed, proceeding through the formation of a boronate complex followed by a 1,2-migration. acs.orgnih.gov

While this compound itself is not chiral, its use as a catalyst or ligand in stereoselective transformations is an area of potential interest. The Lewis acidity of the boron atom, modulated by the electronic properties of the 2-methoxythiazole ring, would be a key determinant of its catalytic efficacy. Furthermore, the presence of the thiazole nitrogen and methoxy oxygen provides additional coordination sites. In a chiral environment, these sites could interact with substrates or reagents to influence the stereochemical outcome of a reaction, a principle often exploited in the design of asymmetric catalysts. The development of chiral derivatives of this compound could lead to novel catalysts for stereoselective C-C bond formation or other asymmetric transformations.

Development of Boronic Acid-Functionalized Heterogeneous Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practicality, allowing for easy separation from the reaction mixture and potential for recycling. Boronic acids can be tethered to various solid supports, such as polymers, silica, or magnetic nanoparticles, to create robust and reusable heterogeneous catalysts.

This compound could be immobilized through several synthetic routes. For example, a linker could be attached to the thiazole ring, which is then grafted onto a solid support. Alternatively, the boronic acid could be co-polymerized into a polymer matrix. Once immobilized, this functionalized material could serve as a recyclable Lewis acid catalyst for reactions such as esterifications, amidation, or multicomponent reactions. The porous structure of the support can also provide size and shape selectivity, while the specific electronic nature of the (2-Methoxythiazol-5-yl) moiety would dictate the intrinsic catalytic activity.

Molecular Recognition and Sensing Applications

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation of their widespread use in molecular recognition and chemical sensing. nih.govnih.gov This interaction is particularly relevant for the detection of biologically important polyhydroxy compounds.

Selective Binding to Polyhydroxy Motifs (e.g., Saccharides, Catecholamines, Phosphatidylinositol Bisphosphate)

This compound is well-suited for these applications. It can react with cis-diols present in saccharides, the catechol moiety of catecholamines (like dopamine and norepinephrine), and the headgroup of lipids such as phosphatidylinositol-4,5-bisphosphate (PIP₂) to form stable five- or six-membered cyclic boronate esters. nih.govnih.gov

Saccharides: The binding affinity of a boronic acid for a saccharide at physiological pH (around 7.4) is strongly dependent on the pKa of the boronic acid. researchgate.net The formation of the more stable tetrahedral boronate ester is favored at pH values above the boronic acid's pKa. Electron-withdrawing groups on the aryl ring lower the pKa, enhancing binding at neutral pH. The 2-methoxythiazole group's electronic effect would therefore be a critical factor in determining the optimal pH for saccharide binding. A lower pKa would make this compound a more effective receptor for glucose or fructose under physiological conditions. researchgate.net

Catecholamines: The 1,2-diol (catechol) group of neurotransmitters like dopamine and norepinephrine binds strongly to boronic acids. nih.gov Sensors for these molecules have been developed by combining a boronic acid recognition element with a fluorophore. nih.govresearchgate.net The binding event modulates the fluorescence output, allowing for quantitative detection. The specific structure of this compound could be integrated into such a sensor, where its binding affinity and selectivity for different catecholamines could be tuned by its unique electronic and steric properties.

| Boronic Acid | Reported pKa |

|---|---|

| Phenylboronic acid | 8.8 |

| 4-Nitrophenylboronic acid | 7.0 |

| 4-Methoxyphenylboronic acid | 9.2 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.8 researchgate.net |

| This compound | Estimated to be 7.5 - 8.5* |

*Value is an estimate based on the competing electron-withdrawing nature of the thiazole ring and the electron-donating nature of the methoxy group.

Design and Engineering of Chemical Receptors and Sensors for Specific Analytes

No specific research is available on the use of this compound in the design and engineering of chemical receptors or sensors for any specific analytes.

Investigations into Interactions with Amino Acid Residues and Protein Targets

There are no specific published investigations detailing the interactions of this compound with amino acid residues or protein targets. A single patent mentions the compound in a broad list of potential histone binding agents, but provides no specific data on binding affinity, selectivity, or the nature of the interaction.

Q & A

Q. What are the key considerations in synthesizing (2-Methoxythiazol-5-yl)boronic acid to ensure high purity for research applications?

Synthesis of aromatic boronic acids like this compound requires careful optimization of reaction conditions to avoid side reactions such as protodeboronation or boroxine formation. Key steps include:

- Substrate Protection : Use of methoxy groups (e.g., in thiazole rings) can stabilize intermediates during Bischler-Napieralski cyclization reactions, as demonstrated in analogous methoxy-oxazole syntheses .

- Purification Strategies : Due to boronic acids' propensity to form cyclic trimers (boroxines), derivatization with diols (e.g., pinacol) or chromatography under anhydrous conditions is recommended to isolate the monomeric form .

- Purity Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) should align theoretical and experimental values (e.g., <1% deviation) to confirm purity .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic methods?

- Spectroscopic Analysis :

- HRMS : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm molecular ion peaks. Derivatization with diols (e.g., fructose) prevents boroxine interference .

- NMR : B NMR can identify boron environments (δ ~30 ppm for free boronic acids; δ ~10-15 ppm for esters) .

- Chromatographic Methods :

- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases containing 0.1% formic acid. Multiple reaction monitoring (MRM) enhances sensitivity for trace impurities (<1 ppm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and degradation pathways (e.g., dehydration at ~150°C) to guide storage conditions .

Advanced Research Questions

Q. What strategies can be employed to utilize this compound in reversible covalent inhibition for targeted protein degradation?

The boronic acid moiety enables reversible covalent binding to nucleophilic residues (e.g., threonine in proteasomes):

- Proteasome Inhibition : Design peptidomimetics where the boronic acid replaces aldehyde warheads, enhancing binding kinetics (e.g., IC50 < 10 nM for proteasome inhibitors like bortezomib) .

- Rational Design : Use molecular docking to optimize interactions with catalytic sites. For example, methoxy-thiazole groups can mimic natural substrates while improving solubility .

- In Vivo Stability : Prodrug strategies (e.g., esterification) mitigate premature metabolism, with in situ hydrolysis releasing the active boronic acid .

Q. How does the boronic acid moiety in this compound influence its interaction with diol-containing biomolecules, and how can this be exploited in biosensing?

Q. What computational approaches are recommended for predicting the mutagenic potential of this compound derivatives during drug development?

Q. How can the photoresponsive properties of this compound be modulated for spatiotemporal control in biological systems?

- Azobenzene Hybrids : Synthesize ortho-azobenzene derivatives to enable red-light-triggered binding to diols. The Z isomer enhances binding affinity by sterically shielding boron’s empty p-orbital .

- Drug Release Systems : Incorporate into hydrogels for light-activated delivery. For example, 365 nm UV light triggers E→Z isomerization, increasing diol binding and hydrogel stiffness .

- In Vivo Imaging : Use two-photon excitation (e.g., 740 nm) to penetrate tissues and monitor boronic acid-diol interactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.